ETHYL N-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}CARBAMATE
Overview
Description
Ethyl {[(2-morpholin-4-ylethyl)amino]carbonyl}carbamate is a chemical compound that belongs to the class of carbamates It features a morpholine ring, which is a six-membered heterocycle containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}CARBAMATE typically involves the reaction of ethyl chloroformate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Dissolve 2-(morpholin-4-yl)ethylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include large-scale crystallization and filtration techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(2-morpholin-4-ylethyl)amino]carbonyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and ethyl carbamate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Hydrolysis: Hydrochloric acid, sodium hydroxide; reactions are performed in aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as primary amines.
Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of 2-(morpholin-4-yl)ethylamine and ethyl carbamate.
Scientific Research Applications
Ethyl {[(2-morpholin-4-ylethyl)amino]carbonyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of advanced materials such as polymers and coatings with specific properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL N-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}CARBAMATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl {[(2-morpholin-4-ylethyl)amino]carbonyl}carbamate can be compared with other similar compounds such as:
Morpholine Derivatives: Compounds like morpholine itself or its N-substituted derivatives share the morpholine ring structure but differ in their functional groups and applications.
Carbamates: Other carbamate compounds, such as ethyl carbamate or methyl carbamate, have similar functional groups but different substituents, leading to variations in their chemical and biological properties.
Amines: Compounds like 2-(morpholin-4-yl)ethylamine, which is a precursor in the synthesis of ETHYL N-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}CARBAMATE, share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the morpholine ring and carbamate functional group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl N-(2-morpholin-4-ylethylcarbamoyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-2-17-10(15)12-9(14)11-3-4-13-5-7-16-8-6-13/h2-8H2,1H3,(H2,11,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYDUNHSMYJRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)NCCN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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